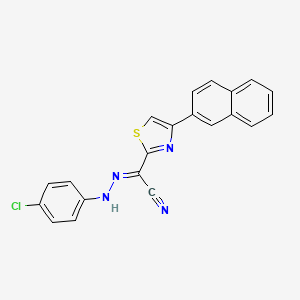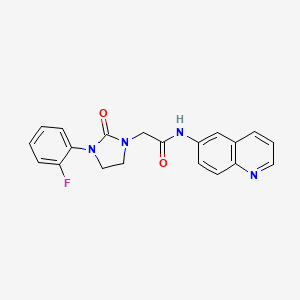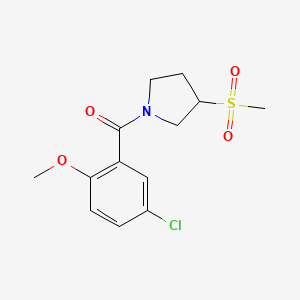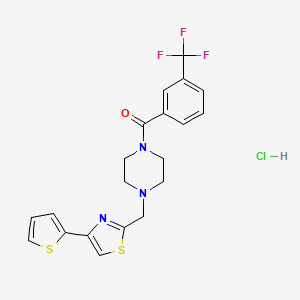
(2E)-N-(4-chloroanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a chloroaniline group, a naphthalene group, and a thiazole group. Chloroaniline is an organic compound with the formula ClC₆H₄NH₂ . Naphthalene is a polycyclic aromatic hydrocarbon with the formula C₁₀H₈ . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The chloroaniline and naphthalene groups are aromatic, meaning they contain a ring of atoms with delocalized electrons . The thiazole group is a five-membered ring containing nitrogen and sulfur .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. Generally, chloroaniline can undergo reactions typical of both amines and aromatic halides . Naphthalene can undergo electrophilic aromatic substitution reactions . Thiazoles can participate in a variety of reactions, including nucleophilic substitution and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds containing aromatic rings, such as chloroaniline and naphthalene, tend to have higher boiling and melting points compared to related non-aromatic compounds . Thiazoles are typically polar and may have somewhat lower boiling and melting points .科学的研究の応用
Synthesis and Reactivity
The compound's synthesis and reactivity have been explored in various studies. For instance, Aleksandrov and El’chaninov (2017) discussed the synthesis and reactivity of similar benzo[e][1,3]benzothiazole derivatives, demonstrating the compound's potential in creating diverse chemical structures through electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
Detection and Sensing Applications
The structure of this compound suggests potential applications in chemical sensing. For example, Lin et al. (2013) developed a simple chemosensor for cyanide detection in aqueous solution, demonstrating the compound's utility in environmental monitoring and safety (Lin et al., 2013).
Electropolymerization and Spectroelectrochemical Behaviour
The compound’s naphthalene diimide core suggests its application in electropolymerization. Rybakiewicz et al. (2020) explored the synthesis of donor-acceptor-donor compounds containing naphthalene diimide units, revealing insights into their redox properties and potential in electronics (Rybakiewicz et al., 2020).
Anticancer Evaluation
Though excluded from drug use and dosage, it's worth noting that similar naphthalene derivatives have been evaluated for anticancer properties. Salahuddin et al. (2014) studied compounds with naphthalene moieties for their anticancer effects, hinting at potential biomedical applications (Salahuddin et al., 2014).
作用機序
特性
IUPAC Name |
(2E)-N-(4-chloroanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4S/c22-17-7-9-18(10-8-17)25-26-19(12-23)21-24-20(13-27-21)16-6-5-14-3-1-2-4-15(14)11-16/h1-11,13,25H/b26-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPDAHMANGTIME-LGUFXXKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=NNC4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=N/NC4=CC=C(C=C4)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate](/img/structure/B2774828.png)
![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2774829.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2774830.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2774837.png)
![Ethyl 2-[[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2774839.png)

![N-(4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide](/img/structure/B2774842.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2774843.png)

![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2774846.png)

